1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride
Description
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a hydrazino group attached to the triazole ring. It is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(2-benzyl-5-bromo-1,2,4-triazol-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5.2ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;;/h1-5H,6,11H2,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQRPZLDPJMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1,2,4-triazole, which is reacted with bromine to introduce the bromine atom at the 3-position of the triazole ring.
Benzylation: The brominated triazole is then subjected to a benzylation reaction, where a benzyl group is introduced at the 1-position.
Hydrazination: Finally, the benzylated compound undergoes hydrazination to introduce the hydrazino group at the 5-position.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydrazino group can participate in oxidation and reduction reactions, forming different oxidation states and products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atom and benzyl group may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride can be compared with other similar compounds:
3-Bromo-1H-1,2,4-triazole: Lacks the benzyl and hydrazino groups, making it less reactive in certain applications.
5-Hydrazino-3-nitro-1,2,4-triazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones: Shares the benzyl and bromine groups but has a different core structure, resulting in distinct chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its versatility in research and industrial applications.
Biological Activity
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride is a synthetic compound belonging to the triazole family, characterized by its unique structure which includes a benzyl group, a bromine atom, and a hydrazino group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's structure can be represented as follows:
This indicates the presence of two hydrochloride ions in its dihydrochloride form. The triazole ring is known for its diverse reactivity and ability to form complexes with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of their function. Additionally, the bromine atom may enhance the compound's reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although specific data on its antimicrobial efficacy remains limited.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, derivatives based on similar triazole structures have been tested against breast (MCF-7) and lung (A-549) cancer cells, showing significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Benzyl-3-bromo-5-hydrazino | MCF-7 | TBD |
| 1-Benzyl-3-bromo-5-hydrazino | A-549 | TBD |
| Doxorubicin | MCF-7 | 4.30 ± 0.84 |
| Doxorubicin | A-549 | TBD |
Note: TBD indicates that specific IC50 values for 1-Benzyl-3-bromo-5-hydrazino are yet to be determined.
Case Studies
Several studies have assessed the biological activity of triazole derivatives similar to 1-Benzyl-3-bromo-5-hydrazino:
- Study on Indolin Derivatives : Research published in April 2023 explored derivatives based on a similar scaffold and demonstrated significant anticancer activity against MCF-7 cells with IC50 values ranging from 2.93 µM to 19.53 µM . This study highlights the potential of triazole derivatives in targeting cancer cell proliferation.
- VEGFR Inhibition : Another study examined compounds for their inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial in tumor angiogenesis. Compounds with structural similarities exhibited promising inhibitory activities .
Q & A
Q. What is the synthetic route for 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted triazole precursors. A common approach includes:
- Step 1: Reacting a halogenated triazole derivative (e.g., 3-bromo-1-benzyl-1H-1,2,4-triazole) with hydrazine hydrate under reflux in ethanol with glacial acetic acid as a catalyst to introduce the hydrazino group .
- Step 2: Purification via solvent evaporation under reduced pressure, followed by recrystallization to isolate the hydrazino-triazole intermediate.
- Step 3: Salt formation by treating the intermediate with hydrochloric acid (2 equivalents) to yield the dihydrochloride form. Confirm stoichiometry via elemental analysis (e.g., Cl⁻ content) to distinguish from hydrochloride salts .
Q. How can researchers confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., benzyl protons at ~4.5–5.5 ppm, hydrazino NH signals at ~6–8 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H] or [M+2HCl] ions).
- Elemental Analysis: Match calculated vs. experimental percentages of C, H, N, and Cl to validate stoichiometry .
- HPLC: Use reverse-phase chromatography to assess purity (>95% recommended for biological assays) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use respiratory protection (e.g., N95 masks) to avoid inhalation of fine particulates .
- Ventilation: Conduct reactions in fume hoods with local exhaust systems to mitigate exposure to volatile byproducts .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and store in sealed containers for hazardous waste disposal .
- Storage: Keep in airtight, light-resistant containers at <25°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Q. How do solubility properties influence experimental design?
Methodological Answer:
- Solvent Selection: The dihydrochloride form enhances solubility in polar solvents (e.g., water, methanol) but may reduce solubility in non-polar solvents (e.g., hexane). Pre-solubility testing in DMSO (5–10 mg/mL) is advised for biological assays .
- Buffer Compatibility: Adjust pH (e.g., phosphate-buffered saline) to prevent precipitation. Note that the dihydrochloride form may lower solution pH, requiring neutralization .
Advanced Research Questions
Q. How can hydrogen bonding patterns in its crystal structure be analyzed?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding networks .
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., R(8) motifs) and predict aggregation behavior in solid-state chemistry .
Q. What strategies optimize synthetic yield and purity?
Methodological Answer:
- Catalyst Screening: Test acidic (e.g., HSO) vs. mild (acetic acid) catalysts for hydrazine incorporation to minimize side products .
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation. Optimize reflux time (4–8 hrs) to balance yield and decomposition .
- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Assay Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For example, conflicting IC values may arise from differences in cell permeability or compensatory mechanisms (e.g., glutathione upregulation in response to oxidative stress) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may interfere with assays .
Q. How does the dihydrochloride form impact reactivity compared to hydrochloride salts?
Methodological Answer:
- Acid-Base Behavior: The dihydrochloride form provides two equivalents of HCl, increasing acidity in solution. Titrate with NaOH to study pH-dependent stability (e.g., hydrazine deprotonation at pH >7) .
- Salt-Solubility Relationships: Compare solubility in aqueous vs. organic phases using shake-flask methods. Dihydrochloride salts often exhibit higher hygroscopicity, requiring anhydrous storage .
Q. What techniques characterize electronic properties for structure-activity studies?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure redox potentials to assess electron-donating/withdrawing effects of substituents (e.g., bromo vs. hydrazino groups) .
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity trends (e.g., nucleophilic attack at the triazole ring) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., benzyl → substituted benzyl, bromo → iodo) and compare activities .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with target enzymes) .
- Biological Testing: Prioritize high-throughput screening (HTS) for IC determination, followed by in vivo models to validate efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
